

In-Depth Technical Guide: Pharmacokinetics and Metabolism of 15(S)-Latanoprost In Vivo

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Compound of Interest

Compound Name: 15(S)-Latanoprost

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This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Latanoprost, a prostaglandin F2 α analogue widely used in the treatment of open-angle glaucoma and ocular hypertension. The focus is on the parent prodrug, its active metabolite latanoprost acid, and its stereoisomer **15(S)-Latanoprost**. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

Latanoprost is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1][2] This activation is crucial for its therapeutic effect, which involves increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[1][3] The systemic exposure to latanoprost acid is low, and it is quickly metabolized and eliminated from the body.[4][5] Understanding the pharmacokinetic and metabolic profile of latanoprost is essential for optimizing its clinical use and for the development of new ophthalmic therapies. This guide details its absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data and experimental methodologies.

Pharmacokinetics

Latanoprost is administered topically to the eye. Following administration, it is absorbed through the cornea and undergoes rapid hydrolysis to latanoprost acid.

Absorption and Distribution

The peak concentration of latanoprost acid in the aqueous humor is reached approximately 1-2 hours after topical administration.[6][7] Systemic absorption also occurs, with peak plasma concentrations of latanoprost acid observed within 5 minutes of topical application.[6][7] The volume of distribution of latanoprost acid is small.[6][8]

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Humans Following Topical Ocular Administration

Parameter	Aqueous Humor	Plasma	Reference(s)
Tmax (Time to Peak Concentration)	1-2 hours	5 minutes	[6],[7]
Cmax (Peak Concentration)	15-30 ng/mL ($\sim 10^{-7}$ M)	53 pg/mL ($\sim 10^{-10}$ M)	[6],[7],[8]
t1/2 (Elimination Half-life)	2-3 hours	17 minutes	[6],[7],[4]
Volume of Distribution (Vd)	-	0.16 \pm 0.02 L/kg (IV) / 0.36 L/kg (ocular)	[6],[8]
Systemic Clearance (CL)	-	0.40 \pm 0.04 L/h·kg (IV) / 0.88 L/h·kg (ocular)	[6]

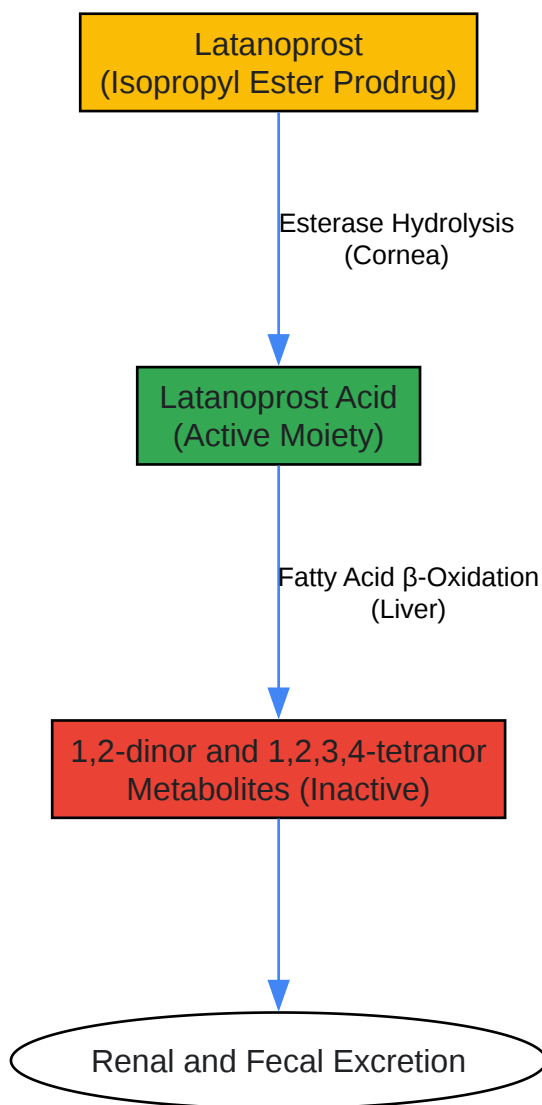
Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Animal Models Following Topical Ocular Administration

Species	Matrix	Cmax	Tmax	AUC(0-inf)	t1/2	Reference(s)
New Zealand White Rabbit	Plasma (BAK-free formulation)	174.1 pg/mL	0.25 hours	-	-	[9],[10]
New Zealand White Rabbit	Plasma (formulation with BAK)	217.2 pg/mL	0.25 hours	-	-	[9],[10]
New Zealand White Rabbit	Aqueous Humor (BAK-free formulation)	-	-	133.1 hr·ng/mL	1.4 - 41.4 hours	[9]
New Zealand White Rabbit	Aqueous Humor (formulation with BAK)	-	-	119.6 hr·ng/mL	1.5 - 27.4 hours	[9]
Cynomolgus Monkey	Plasma	7.87 ± 3.18 ng eq./mL (Day 1)	~10 minutes	-	13.8 ± 1.7 min (Day 1)	[11]
Cynomolgus Monkey	Plasma	9.31 ± 4.21 ng eq./mL (Day 21)	~10 minutes	-	12.4 ± 4.8 min (Day 21)	[11]

Metabolism

The metabolism of latanoprost is a two-step process. The initial and most critical step is the hydrolysis of the isopropyl ester to the active latanoprost acid. This occurs primarily in the cornea, mediated by esterases.[1][4] Once in the systemic circulation, latanoprost acid undergoes further metabolism, mainly in the liver, through fatty acid β -oxidation.[4][5][8] This

process shortens the carboxylic acid side chain, leading to the formation of the 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid metabolites.[6][8] These metabolites are pharmacologically inactive and are the primary forms excreted.



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Metabolic pathway of Latanoprost.

Excretion

The metabolites of latanoprost are primarily eliminated via the kidneys.[4] Approximately 88% of a topically administered dose is recovered in the urine, with the remainder found in the feces.[6] Unchanged latanoprost or latanoprost acid are not detected in the urine.[6]

The Stereoisomer: **15(S)-Latanoprost**

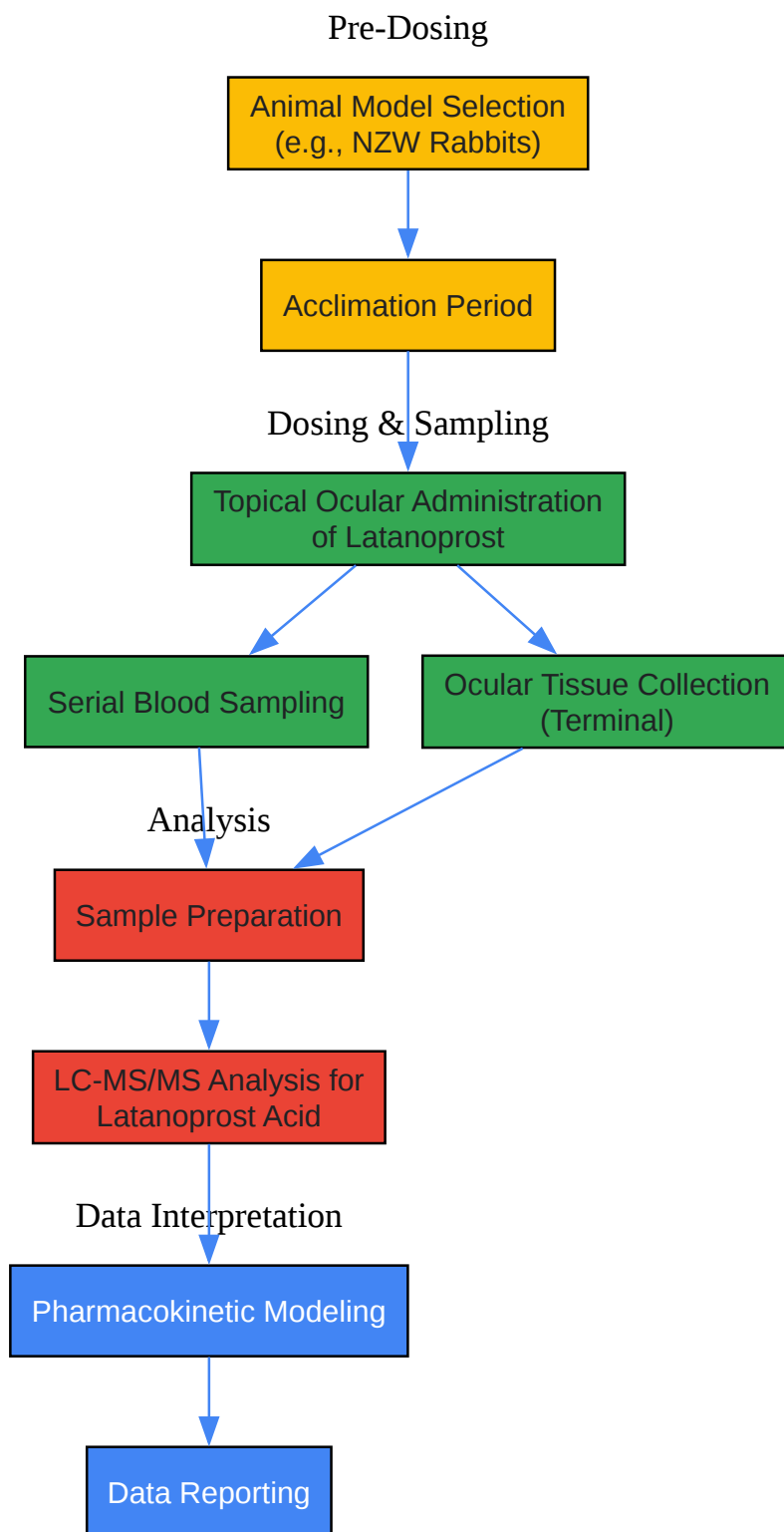
15(S)-Latanoprost, also known as 15-epi-Latanoprost, is a stereoisomer of latanoprost where the hydroxyl group at the C-15 position is in the (S) configuration instead of the (R) configuration found in the active drug. This structural difference significantly impacts its biological activity. The free acid form of **15(S)-Latanoprost** has a lower binding affinity for the prostaglandin FP receptor compared to latanoprost acid.[\[12\]](#) Consequently, its ability to lower intraocular pressure is substantially reduced.[\[12\]](#)

Experimental Protocols

Animal Pharmacokinetic Studies

A common experimental design for evaluating the pharmacokinetics of latanoprost in animal models is as follows:

- **Animal Model:** New Zealand White rabbits or Cynomolgus monkeys are frequently used.[\[9\]](#)
[\[11\]](#)[\[13\]](#)
- **Dosing:** A single drop of the latanoprost formulation (e.g., 0.005%) is instilled into the eye(s) of the animal.[\[13\]](#)[\[14\]](#)
- **Sample Collection:** Blood samples are collected at various time points post-dose (e.g., 0.25, 0.5, 1, 4, 6, and 24 hours).[\[10\]](#) For ocular tissue distribution, animals are euthanized at specific time points, and aqueous humor, vitreous humor, and other ocular tissues are collected.[\[9\]](#)
- **Sample Analysis:** The concentration of latanoprost acid in plasma and ocular tissues is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[\[15\]](#)[\[16\]](#)



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Workflow for a typical preclinical pharmacokinetic study of Latanoprost.

Human Pharmacokinetic Studies

Studies in human volunteers or patients undergoing cataract surgery are conducted to determine the ocular and systemic pharmacokinetics of latanoprost.

- Subjects: Healthy volunteers or patients scheduled for cataract surgery.[6]
- Dosing: Topical administration of the clinical dose of latanoprost.[7]
- Sample Collection: Aqueous humor samples may be collected from patients undergoing surgery.[6] Blood samples are drawn at frequent intervals after dosing.[17] Urine and feces are collected to determine the route and extent of excretion.[6]
- Analytical Methods: Radioimmunoassay or HPLC-MS/MS are used to measure the concentration of latanoprost acid in biological matrices.[6][7]

Conclusion

Latanoprost is an effective IOP-lowering agent with a well-characterized pharmacokinetic and metabolic profile. Its conversion to the active latanoprost acid in the cornea, followed by rapid systemic metabolism and elimination, contributes to its favorable safety profile. The stereoisomer **15(S)-Latanoprost** demonstrates significantly reduced activity, highlighting the stereospecificity of the prostaglandin FP receptor. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of ophthalmic drugs.

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